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Compound of Interest

Compound Name: Ethyl 2-acetoxybenzoate

Cat. No.: B1584812 Get Quote

Introduction
Ethyl 2-acetoxybenzoate, also known as ethyl acetylsalicylate, is a benzoate ester and a

derivative of the well-known compound acetylsalicylic acid (aspirin). Its structural features,

comprising both an ester and an acetyl group, confer upon it a unique set of physicochemical

properties that are of significant interest in the fields of medicinal chemistry, materials science,

and synthetic organic chemistry. This technical guide provides a comprehensive overview of

the core physicochemical properties of ethyl 2-acetoxybenzoate, detailed experimental

protocols for their determination, and a thorough guide to its analytical characterization. The

methodologies presented herein are grounded in established scientific principles, ensuring both

accuracy and reproducibility for researchers and drug development professionals.

Chemical Identity and Structure
CAS Number: 529-68-0[1][2]

Molecular Formula: C₁₁H₁₂O₄[1]

Molecular Weight: 208.21 g/mol [1][2]

Synonyms: Ethyl acetylsalicylate, 2-Carbethoxyphenyl acetate, Acetylsalicylic acid ethyl

ester[1][3]

Caption: Chemical structure of ethyl 2-acetoxybenzoate.
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Physicochemical Properties
A summary of the key physicochemical properties of ethyl 2-acetoxybenzoate is presented in

the table below. These parameters are fundamental to understanding the compound's behavior

in various systems, from biological membranes to formulation matrices.

Property Value Source(s)

Melting Point 70-71 °C [1][2]

Boiling Point 278-279 °C (lit.) [2][4]

Density 1.158 g/mL at 25 °C (lit.) [2][4]

Refractive Index (n20/D) 1.506 (lit.) [2][4]

Water Solubility 3.32 g/L (at 37 °C) [2][5]

logP (calculated) 1.6 [6]

Appearance Colorless to pale yellow liquid [3][7]

Experimental Protocols for Physicochemical Property
Determination

Principle: The melting point is a fundamental thermal property indicating the temperature at

which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this

transition occurs over a narrow temperature range.

Methodology (Capillary Method):

Sample Preparation: A small amount of finely powdered, dry ethyl 2-acetoxybenzoate is

packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised rapidly to about 10-15 °C below the expected melting point and then

increased at a rate of 1-2 °C per minute to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears and the temperature

at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial to

allow for efficient heat transfer, ensuring that the observed temperature accurately reflects

the temperature of the sample. A broad melting range can indicate the presence of

impurities.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals

the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

Setup: A small amount of ethyl 2-acetoxybenzoate is placed in a small test tube. A

capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is

attached to a thermometer.

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid

(e.g., mineral oil).

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open

end of the capillary tube. The heat is then removed, and the temperature at which the

liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality of Experimental Choices: The Thiele tube design promotes uniform heating of the

sample through convection currents. The point at which the liquid enters the capillary tube

signifies that the vapor pressure of the sample is equal to the atmospheric pressure.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at

a given temperature. The OECD Guideline 105 (Flask Method) is a standardized procedure

for this determination.[1][2][6]

Methodology (OECD 105 - Flask Method):

Equilibration: An excess amount of ethyl 2-acetoxybenzoate is added to a known volume

of water in a flask.
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Agitation: The flask is agitated at a constant temperature (e.g., 37 °C) for a sufficient time

to reach equilibrium (typically 24-48 hours).

Phase Separation: The mixture is allowed to stand to allow any undissolved solid to settle.

Quantification: A sample of the supernatant is carefully removed, filtered, and the

concentration of dissolved ethyl 2-acetoxybenzoate is determined using a suitable

analytical method, such as UV-Vis spectroscopy or HPLC.

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated

solution is formed. Maintaining a constant temperature is critical as solubility is temperature-

dependent. The final analytical measurement provides a quantitative value for the solubility.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a

mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a

measure of lipophilicity.

Methodology (Shake-Flask Method):

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together

overnight and then separating the layers.

Partitioning: A known amount of ethyl 2-acetoxybenzoate is dissolved in one of the

phases (e.g., n-octanol). This solution is then mixed with a known volume of the other

phase in a separatory funnel.

Equilibration: The funnel is shaken for a set period to allow for partitioning of the solute

between the two phases.

Analysis: The layers are separated, and the concentration of ethyl 2-acetoxybenzoate in

each phase is determined analytically.

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.

Causality of Experimental Choices: n-Octanol is used as a surrogate for biological

membranes. The shake-flask method is a direct and reliable way to measure the partitioning

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1584812?utm_src=pdf-body
https://www.benchchem.com/product/b1584812?utm_src=pdf-body
https://www.benchchem.com/product/b1584812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of a compound between a lipophilic and a hydrophilic environment, which is crucial for

predicting its behavior in biological systems.

Synthesis of Ethyl 2-Acetoxybenzoate

Salicylic Acid

Ethyl SalicylateEthanol

Acid Catalyst (e.g., H₂SO₄)

Fischer Esterification

Ethyl 2-Acetoxybenzoate
Acetic Anhydride

Acetylation Purification (Distillation/Recrystallization) Pure Ethyl 2-Acetoxybenzoate

Click to download full resolution via product page

Caption: Synthesis workflow for ethyl 2-acetoxybenzoate.

Step-by-Step Synthesis Protocol
Principle: The synthesis is a two-step process involving an initial Fischer esterification of

salicylic acid with ethanol to form ethyl salicylate, followed by acetylation of the phenolic

hydroxyl group using acetic anhydride.

Methodology:

Esterification:

To a round-bottom flask, add salicylic acid and an excess of ethanol.

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) while

cooling the flask in an ice bath. The acid catalyst protonates the carbonyl oxygen of the

carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by ethanol.[3]

Heat the mixture to reflux for several hours to drive the equilibrium towards the

formation of the ester.
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After cooling, the reaction mixture is worked up by neutralizing the excess acid and

extracting the ethyl salicylate into an organic solvent.

Acetylation:

The crude ethyl salicylate is then reacted with acetic anhydride, often in the presence of

a catalyst such as a small amount of acid or a base like pyridine.

The mixture is heated to ensure the complete acetylation of the phenolic hydroxyl

group.

The reaction is quenched with water to hydrolyze any remaining acetic anhydride.

Purification:

The crude ethyl 2-acetoxybenzoate is purified by either distillation under reduced

pressure or recrystallization from a suitable solvent system.

Analytical Characterization
¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information

about the structure of a molecule by observing the magnetic properties of the hydrogen

nuclei.

Sample Preparation: A small amount of purified ethyl 2-acetoxybenzoate is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Typical Instrument Parameters:

Spectrometer: 300-500 MHz

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0 ppm

Expected ¹H NMR Spectrum and Interpretation:
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Aromatic Protons (4H): Multiple signals in the range of 7.0-8.0 ppm. The substitution

pattern on the benzene ring will lead to a complex splitting pattern.

Ethyl Group (CH₂): A quartet around 4.4 ppm due to coupling with the adjacent methyl

protons.

Acetyl Group (CH₃): A singlet around 2.3 ppm as there are no adjacent protons.

Ethyl Group (CH₃): A triplet around 1.4 ppm due to coupling with the adjacent methylene

protons.

¹³C NMR Spectroscopy
Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides

information about the carbon skeleton of a molecule.

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

Expected ¹³C NMR Spectrum and Interpretation:

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically around

165-170 ppm for the ester and acetyl carbonyls.

Aromatic Carbons: Multiple signals in the range of 120-150 ppm.

Ethyl Group (OCH₂): A signal around 61 ppm.

Acetyl Group (CH₃): A signal around 21 ppm.

Ethyl Group (CH₃): A signal around 14 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule,

which corresponds to the vibrations of its chemical bonds. This provides information about

the functional groups present.
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Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).

Expected FT-IR Spectrum and Interpretation:

C=O Stretching (Ester): A strong, sharp absorption band around 1750-1735 cm⁻¹.

C=O Stretching (Acetyl): Another strong, sharp absorption band around 1770-1750 cm⁻¹.

C-O Stretching (Ester): Strong absorptions in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, which can give information

about the substitution pattern of the benzene ring.

Mass Spectrometry
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and

sorts the ions based on their mass-to-charge ratio. This provides information about the

molecular weight and fragmentation pattern of the compound.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In

EI, the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.[1][5][7]

Expected Mass Spectrum and Interpretation:

Molecular Ion Peak (M⁺): A peak at m/z = 208, corresponding to the molecular weight of

ethyl 2-acetoxybenzoate.

Major Fragmentation Peaks:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163.

Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 165.
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Further fragmentation of these initial ions will lead to a characteristic pattern that can be

used to confirm the structure.

Safety and Handling
Ethyl 2-acetoxybenzoate should be handled with standard laboratory safety precautions. It is

advisable to wear protective gloves, safety glasses, and a lab coat. Work should be conducted

in a well-ventilated area or a fume hood. For detailed safety information, refer to the material

safety data sheet (MSDS) provided by the supplier.

Applications
Ethyl 2-acetoxybenzoate serves as a valuable intermediate in organic synthesis. Its structural

similarity to aspirin makes it a compound of interest in medicinal chemistry research for the

development of new therapeutic agents. It is also used in the fragrance and flavoring industry

due to its pleasant odor.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584812#physicochemical-properties-of-ethyl-2-
acetoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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